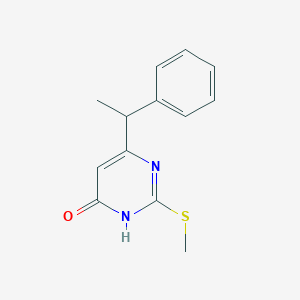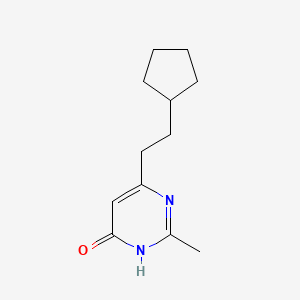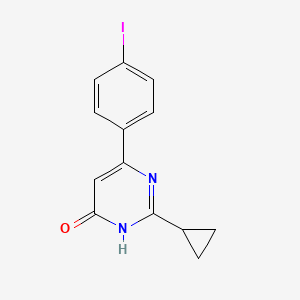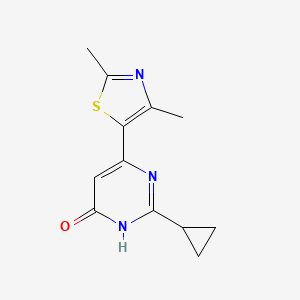
2-Cyclopropyl-6-(2,4-dimethylthiazol-5-yl)pyrimidin-4-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves initial optimization by catalog followed by iterative parallel synthesis guided by X-ray cocrystal structures . This process results in rapid potency improvements with minimal loss of ligand efficiency .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a cyclopropyl group, a pyrimidin-4-ol group, and a 2,4-dimethylthiazol-5-yl group. The molecular weight of the compound is 247.32 g/mol.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve a series of steps guided by X-ray cocrystal structures . The process results in rapid potency improvements with minimal loss of ligand efficiency .Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinase Inhibitors
Research has identified derivatives of the pyrimidine class as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a critical protein for cell cycle regulation. These inhibitors exhibit low nanomolar potencies against CDK2 and have shown antiproliferative and proapoptotic effects, consistent with CDK2 and CDK9 inhibition in cellular models (Wang et al., 2004).
Antiproliferative Agents
Pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Studies have found that certain compounds within this class can induce apoptotic cell death in treated cells, highlighting their potential as anticancer agents (Atapour-Mashhad et al., 2017).
Anticancer Activity and Mechanisms
Novel bis-pyrimidine based ligands have shown significant anticancer activity in non-small cell lung cancer (NSCLC) models through mechanisms involving the p53-dependent pathway. These compounds have demonstrated the ability to induce G0/G1 arrest, apoptosis, and inhibit cell migration and invasion (Bhatti et al., 2019).
Antimicrobial Activity
Derivatives of pyrimidines have been synthesized with significant antibacterial and antifungal activity. These compounds, which include tetrazoles and thieno[2,3-d]pyrimidines, offer a promising approach to developing new antimicrobial agents (Bhoge et al., 2021).
Antifungal Effects
Research into pyrimidine derivatives containing heterocyclic compounds has identified compounds with strong antifungal effects against significant types of fungi. These studies contribute to the understanding of pyrimidine's role in developing new antifungal agents (Jafar et al., 2017).
Insecticidal and Antibacterial Potential
Pyrimidine-linked heterocyclic compounds synthesized via microwave irradiation have shown potential for insecticidal and antibacterial applications. This research opens avenues for developing new agents to combat pests and microbial resistance (Deohate et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-Cyclopropyl-6-(2,4-dimethylthiazol-5-yl)pyrimidin-4-ol is Phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) .
Mode of Action
this compound interacts with its target, PDE10A, by binding to the active site of the enzyme . This binding inhibits the enzymatic activity of PDE10A, leading to an increase in the levels of cAMP and cGMP . The elevated levels of these cyclic nucleotides can then modulate the activity of various downstream effectors.
Biochemical Pathways
The inhibition of PDE10A by this compound affects multiple biochemical pathways. The increased levels of cAMP and cGMP can activate protein kinase A (PKA) and protein kinase G (PKG) respectively . These kinases can then phosphorylate a variety of target proteins, leading to changes in cellular functions such as gene expression, cell proliferation, and apoptosis .
Pharmacokinetics
It is known that the compound has a high binding affinity for pde10a, with a ki value of 82 pM . This suggests that the compound may have good bioavailability and can effectively reach its target in the body .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to the wide range of processes regulated by cAMP and cGMP. For instance, the compound can attenuate hyperlocomotor activity, which is a common symptom of certain neurological disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s binding to PDE10A and its subsequent effects . .
Análisis Bioquímico
Biochemical Properties
2-Cyclopropyl-6-(2,4-dimethylthiazol-5-yl)pyrimidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the Janus kinase (JAK) family of enzymes, where it acts as an inhibitor. By inhibiting JAK enzymes, this compound modulates the signaling pathways that are crucial for immune response and inflammation. This interaction is essential for its therapeutic effects in autoimmune diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those mediated by cytokines. This compound affects gene expression by altering the transcriptional activity of genes involved in immune responses and inflammation. Additionally, it impacts cellular metabolism by regulating the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with JAK enzymes. By binding to the ATP-binding site of JAK enzymes, it inhibits their kinase activity, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition leads to a reduction in the transcription of pro-inflammatory genes and a subsequent decrease in inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity over extended periods, although its efficacy may decrease due to degradation. Long-term exposure to this compound has been observed to result in sustained modulation of immune responses and inflammation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits JAK enzymes and reduces inflammation without causing significant adverse effects. At higher doses, toxic effects such as immunosuppression and organ toxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a JAK inhibitor. It interacts with enzymes and cofactors that regulate the metabolism of cytokines and other signaling molecules. This compound also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, thereby affecting its therapeutic efficacy. The compound’s distribution is crucial for its ability to modulate immune responses and inflammation effectively.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound exerts its inhibitory effects on JAK enzymes within the appropriate cellular context, thereby modulating immune responses and inflammation.
Propiedades
IUPAC Name |
2-cyclopropyl-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-6-11(17-7(2)13-6)9-5-10(16)15-12(14-9)8-3-4-8/h5,8H,3-4H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZGBHUZGGRDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


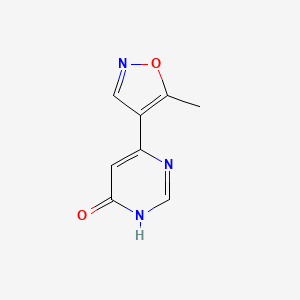
![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol](/img/structure/B1487097.png)
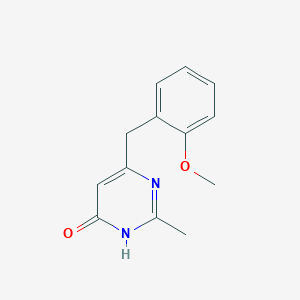
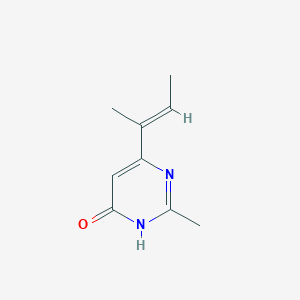
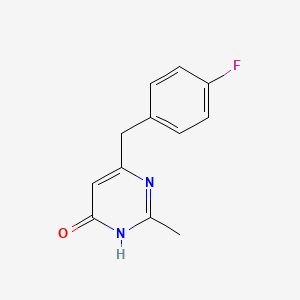
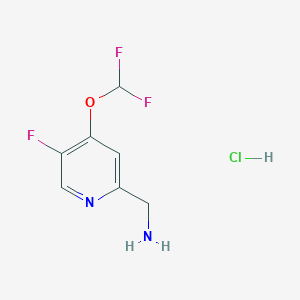
![7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487104.png)
![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1487108.png)
